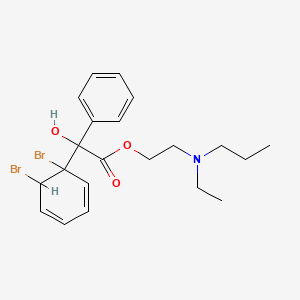
Methylbenactyzine bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbenactyzine bromide is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylbenactyzine bromide typically involves multiple steps:
Formation of the Aminoethyl Group: The initial step involves the reaction of ethylamine with propylamine to form the ethyl(propyl)amino group.
Bromination of Cyclohexadiene: Cyclohexadiene is brominated using bromine to introduce the dibromo groups at the 1 and 6 positions.
Esterification: The final step involves the esterification of the aminoethyl group with the dibromocyclohexadiene derivative and phenylacetic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This could include:
Continuous Flow Reactors: To ensure consistent reaction conditions and improve safety.
Catalysts: Use of catalysts to increase reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbenactyzine bromide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The dibromo groups can be reduced to form a cyclohexadiene derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexadiene derivatives.
Substitution: Formation of substituted cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methylbenactyzine bromide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dibromo groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Ethyl(methyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate
- 2-[Ethyl(ethyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate
Uniqueness
The unique combination of the ethyl(propyl)amino group and the dibromocyclohexadiene moiety gives Methylbenactyzine bromide distinct chemical properties. This makes it particularly useful in applications where specific reactivity and interactions are required.
Eigenschaften
IUPAC Name |
2-[ethyl(propyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Br2NO3/c1-3-14-24(4-2)15-16-27-19(25)21(26,17-10-6-5-7-11-17)20(23)13-9-8-12-18(20)22/h5-13,18,26H,3-4,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKAKXCJZYVJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2(C=CC=CC2Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


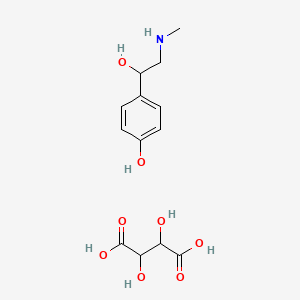

![1-[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-2-tricyclo[5.3.1.01,5]undecanyl]ethanone](/img/structure/B7909668.png)
![N-[1-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B7909676.png)
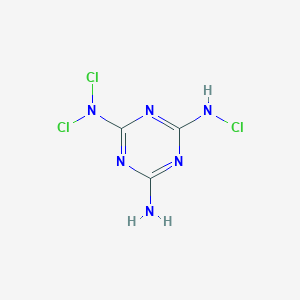
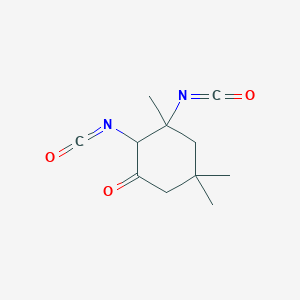

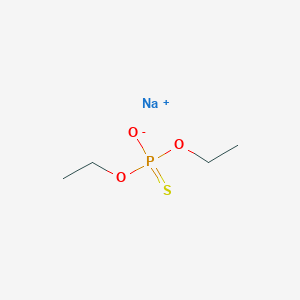

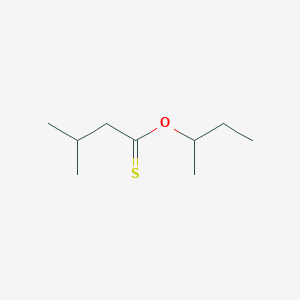
![methyl 2-[(E)-but-2-enyl]-3-methyl-5-oxocyclopent-2-ene-1-carboxylate](/img/structure/B7909742.png)

